molecular formula C7H7ClN2O B12820980 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

Cat. No.: B12820980
M. Wt: 170.59 g/mol
InChI Key: CFLYNGQAPOIRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Sulfuric acid and nitric acid are commonly used for nitration reactions.

    Reduction: Raney nickel is used as a catalyst for hydrogenation reactions.

    Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

InChI

InChI=1S/C7H7ClN2O/c8-7-5(4-11)9-6-2-1-3-10(6)7/h4H,1-3H2

InChI Key

CFLYNGQAPOIRMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.